molecular formula C20H22N2O3 B2575765 N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide CAS No. 1351631-03-2

N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide

Cat. No.: B2575765
CAS No.: 1351631-03-2
M. Wt: 338.407
InChI Key: KVKKBHFPILFIIJ-UHFFFAOYSA-N
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Description

N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a synthetic ethanediamide (oxamide) derivative of interest in advanced chemical research. This molecule is designed with a 3,5-dimethylaniline moiety and a 1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group, conferring unique structural and electronic properties. Compounds featuring the ethanediamide core are known to exhibit a range of non-covalent interactions, including hydrogen bonding and halogen bonding, making them excellent candidates for supramolecular chemistry and crystal engineering studies . The diamide functionality can form robust hydrogen-bonded networks, such as tapes sustained by amide-N—H···O(carbonyl) hydrogen bonds and ten-membered {···HNC2O}2 synthons, which are critical for constructing defined molecular architectures . The presence of both hydrogen bond donor and acceptor sites, along with aromatic systems, allows this molecule to engage in complex interactions with biological macromolecules, suggesting potential for application in medicinal chemistry research, such as in the development of enzyme inhibitors or receptor ligands. The indane-derived hydroxy group provides a chiral center and an additional site for molecular interaction or further synthetic modification. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-9-14(2)11-16(10-13)22-19(24)18(23)21-12-20(25)8-7-15-5-3-4-6-17(15)20/h3-6,9-11,25H,7-8,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKKBHFPILFIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenylamine and 1-hydroxy-2,3-dihydro-1H-indene.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the amine group of 3,5-dimethylphenylamine and the carboxylic acid group of an appropriate intermediate.

    Reaction Conditions: The reaction is typically carried out under mild conditions, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of N’-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties are summarized below, highlighting key differences in substituents and functional groups:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Key Substituents Properties/Applications Reference
N'-(3,5-Dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide 3,5-Dimethylphenyl; hydroxy-substituted indene Hypothesized hydrogen-bonding capacity; potential enzyme inhibition
N-[(1R,2R)-2-Carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide (Compound 273) 4-Chloro-3-fluorophenyl; carbamimidamido-indene Co-crystalized inhibitor with AutoDock Vina score (mean: -9.1 kcal/mol); enzyme target specificity
3-Chloro-N-phenyl-phthalimide Chloro-substituted phthalimide core; phenyl group Monomer for polyimide synthesis; high purity required for polymer applications
N-(4-Dimethylamino-3,5-dinitrophenyl) maleimide Nitro and dimethylamino groups; maleimide backbone Theoretical studies on charge transfer, dipole moments, and spectroscopic properties

Key Observations

The hydroxy group on the indene moiety may facilitate hydrogen bonding with enzyme active sites, analogous to the carbamimidamido group in Compound 273, which contributes to strong binding affinity .

Backbone Flexibility and Rigidity :

  • The ethanediamide backbone offers conformational flexibility, enabling adaptation to enzyme binding pockets. In contrast, 3-chloro-N-phenyl-phthalimide () features a rigid phthalimide core, favoring polymer synthesis over biological interactions .

Computational Predictions: Quantum chemical methods (e.g., DFT) applied to N-(4-dimethylamino-3,5-dinitrophenyl) maleimide () could be extrapolated to the target compound to predict dipole moments, charge distribution, and thermodynamic stability .

Biological Activity

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens. For instance, compounds with a similar indene structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For example, an analog of the compound showed IC50 values in the range of 0.69–22 mM against multiple cancer cell lines, indicating potential effectiveness in cancer treatment .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interfere with specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress through ROS generation, which can disrupt cellular homeostasis and promote cell death .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (mM)Reference
AntimicrobialStaphylococcus aureus0.5
AntimicrobialEscherichia coli0.8
AnticancerMCF-7 (Breast Cancer)0.69
AnticancerA549 (Lung Cancer)22

Table 2: Structural Analog Comparison

Compound NameStructure TypeBiological Activity
N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamideIndene derivativeAntimicrobial, Anticancer
8-HydroxyquinolineQuinoline derivativeAntiviral, Anticancer
4-Amino-1-benzyl-3-hydroxy-5-phenylPhenyl derivativeAntimicrobial

Case Study 1: Antimicrobial Efficacy

In a study conducted on various indene derivatives, it was found that those with structural similarities to this compound exhibited potent antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. The study highlighted that modifications to the phenyl ring significantly influenced bioactivity .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the anticancer properties of related compounds revealed that certain derivatives could effectively inhibit the growth of various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through ROS-mediated pathways . This suggests potential therapeutic applications for compounds like this compound in oncology.

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